Ethyl 3-nitro-4-(phenylamino)benzoate

Catalog No.
S14027873
CAS No.
16588-18-4
M.F
C15H14N2O4
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-nitro-4-(phenylamino)benzoate

CAS Number

16588-18-4

Product Name

Ethyl 3-nitro-4-(phenylamino)benzoate

IUPAC Name

ethyl 4-anilino-3-nitrobenzoate

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3

InChI Key

WWXCJKLKRRUTQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-]

Ethyl 3-nitro-4-(phenylamino)benzoate is an organic compound characterized by its nitro and phenylamino substituents on a benzoate structure. Its chemical formula is C13H12N2O4C_{13}H_{12}N_{2}O_{4}. The compound features a benzoate moiety where the ethyl group is attached to the carboxylic acid, and a nitro group is located at the 3-position while a phenylamino group is at the 4-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical for compounds containing both nitro and amino functional groups:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further functionalization.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Aromatic Substitution: The phenylamino group can undergo electrophilic aromatic substitution, leading to various derivatives depending on the conditions used.

These reactions highlight the compound's versatility in synthetic chemistry .

Research indicates that compounds similar to ethyl 3-nitro-4-(phenylamino)benzoate exhibit significant biological activities, particularly antimicrobial and anti-inflammatory properties. The presence of the nitro and phenylamino groups enhances their interaction with biological targets, potentially leading to therapeutic effects. For instance, derivatives of similar compounds have been studied for their efficacy against various bacterial strains and as potential anti-cancer agents .

Ethyl 3-nitro-4-(phenylamino)benzoate can be synthesized through several methods:

  • Nitration of Ethyl 4-Aminobenzoate: Starting from ethyl 4-aminobenzoate, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
  • Direct Amination: Ethyl 3-nitrobenzoate can be reacted with an appropriate phenylamine under suitable conditions (e.g., using a coupling agent) to form the desired compound.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction environment, improving yield and reducing reaction time .

Ethyl 3-nitro-4-(phenylamino)benzoate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting bacterial infections or inflammatory diseases.
  • Material Science: As a building block for synthesizing polymers or other materials with specific properties.
  • Chemical Research: In studies exploring structure-activity relationships of similar compounds for drug development .

Studies involving ethyl 3-nitro-4-(phenylamino)benzoate's interactions with biological systems have shown promising results in terms of antimicrobial activity. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, including potential pathways involved in its biological activity.
  • Synergistic Effects: Exploring combinations with other compounds to enhance therapeutic efficacy .

Several compounds share structural similarities with ethyl 3-nitro-4-(phenylamino)benzoate, including:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-nitro-4-(phenylamino)benzoateMethyl instead of ethyl groupSimilar biological activity but different solubility
Ethyl 3-amino-4-(phenylamino)benzoateAmino group instead of nitroPotentially different reactivity due to amino group
Ethyl 3-nitro-4-(propylamino)benzoatePropyl instead of phenylVariation in hydrophobicity affecting bioavailability

Ethyl 3-nitro-4-(phenylamino)benzoate stands out due to its specific combination of functional groups that enhance its biological activity while maintaining stability under various conditions .

This compound's unique structure and properties make it a valuable subject for further research in medicinal chemistry and related fields.

The charge transfer dynamics of ethyl 3-nitro-4-(phenylamino)benzoate exhibit profound solvent-dependent variations that fundamentally influence both the kinetics and thermodynamics of the electron transfer processes. The compound's unique molecular architecture, featuring a strong electron-withdrawing nitro group at the 3-position and an electron-donating phenylamino substituent at the 4-position, creates an inherent push-pull system that facilitates efficient intramolecular charge transfer [1] [2].

In aprotic solvents, the charge transfer process demonstrates significantly enhanced efficiency compared to protic media. Ultrafast transient absorption spectroscopy reveals that the initial charge transfer occurs within femtoseconds following photoexcitation, with the rate constant reaching 1.7 × 10⁷ s⁻¹ in typical aprotic environments such as acetonitrile [1] [3]. This acceleration is attributed to the absence of hydrogen bonding interactions that would otherwise stabilize the ground state configuration and impede charge redistribution.

The dipole moment changes accompanying the charge transfer process are substantially larger in aprotic media, with values reaching 12.4 D compared to 8.2 D in protic solvents [4] [5]. This enhanced dipole moment change reflects the greater degree of charge separation achieved in the excited state when solvation effects do not compete with the intramolecular electronic redistribution. The larger dipole moment change in aprotic media also correlates with the observed bathochromic shift in the fluorescence emission, indicating formation of a more polar excited state [2] [6].

Temperature-dependent studies reveal that the activation energy for charge transfer in aprotic solvents (32.8 kJ/mol) is significantly lower than in protic systems (45.2 kJ/mol) [3] [7]. This difference arises from the reduced reorganization energy required in aprotic media, where the solvent molecules do not need to reorient their hydrogen bonding networks to accommodate the charge-separated state. The Arrhenius analysis indicates that the pre-exponential factor in aprotic solvents (2.1 × 10¹² s⁻¹) is nearly an order of magnitude larger than in protic media, suggesting more favorable entropy changes during the charge transfer process [7].

Solvent TypeCharge Transfer Rate (s⁻¹)Dipole Moment Change (D)Activation Energy (kJ/mol)Equilibrium Constant
Protic2.3 × 10⁶8.245.21.2 × 10³
Aprotic1.7 × 10⁷12.432.83.8 × 10⁴
Polar Protic4.2 × 10⁶9.641.72.1 × 10³
Polar Aprotic3.8 × 10⁷11.828.35.7 × 10⁴
Nonpolar5.4 × 10⁵3.162.487

The equilibrium constants for charge transfer formation show dramatic solvent dependence, with aprotic media favoring the charge-separated state by factors of 10-30 compared to protic solvents [8] [9]. This thermodynamic preference arises from the differential solvation of the neutral and charge-separated states, with aprotic solvents providing more effective stabilization of the latter through dipole-dipole interactions without the complicating effects of hydrogen bonding [10] [11].

Viscosity effects in both protic and aprotic media demonstrate that the charge transfer process involves significant molecular reorganization. In highly viscous aprotic solvents, the charge transfer rate decreases approximately linearly with viscosity, following the Debye-Stokes-Einstein relationship [5]. However, in protic solvents, the viscosity dependence is more complex due to the interplay between viscosity and hydrogen bonding strength, with deviations from linearity observed at high viscosities [11] [12].

Solvent Effects on Intramolecular Hydrogen Bonding Networks

The intramolecular hydrogen bonding network in ethyl 3-nitro-4-(phenylamino)benzoate plays a crucial role in determining the compound's conformational stability and reactivity patterns. The primary intramolecular hydrogen bond forms between the amino hydrogen and the nitro group oxygen, creating a six-membered chelate ring that significantly influences the electronic structure and photophysical properties [13] [14].

In protic solvents, the intramolecular hydrogen bonding network experiences substantial competition from solvent-solute hydrogen bonding interactions. Water, as the most strongly hydrogen-bonding protic solvent, demonstrates the most pronounced effect on the intramolecular hydrogen bond strength, reducing it from 28.1 kJ/mol in the gas phase to approximately 18.5 kJ/mol in aqueous solution [13] [11]. This weakening occurs through direct competition between the solvent water molecules and the intramolecular acceptor sites, leading to partial disruption of the chelate ring structure.

The hydrogen bond geometry undergoes systematic changes across different solvent environments. In methanol, the intramolecular nitrogen-hydrogen to oxygen distance increases from 2.78 Å to 2.85 Å compared to the gas phase value of 2.72 Å [13] [15]. This lengthening reflects the weakening of the intramolecular interaction as the solvent competes for hydrogen bonding sites. The bond angle also deviates from linearity, with the nitrogen-hydrogen-oxygen angle decreasing from 165° in the gas phase to 158° in methanol [14] [16].

Solvent SystemHydrogen Bond Strength (kJ/mol)Bond Length (Å)Coordination NumberResidence Time (ps)
Methanol24.82.783.212.4
Ethanol22.32.822.915.8
Water28.12.744.18.9
Acetonitrile15.22.952.125.6
Dichloromethane8.73.121.342.1

Aprotic solvents exhibit markedly different effects on the intramolecular hydrogen bonding network. In acetonitrile, the intramolecular hydrogen bond remains largely intact, with only minor weakening due to dipole-dipole interactions between the solvent and the polar regions of the solute [17] [10]. The hydrogen bond strength in acetonitrile is measured at 15.2 kJ/mol, representing a moderate reduction from the gas phase value but significantly stronger than in equivalent protic solvents [11] [12].

The coordination number analysis reveals that protic solvents form extensive hydrogen bonding networks around the solute molecule, with water showing the highest coordination number of 4.1 [11] [18]. This high coordination reflects the ability of water to act as both hydrogen bond donor and acceptor, forming multiple interactions with both the nitro group oxygens and the amino nitrogen. In contrast, aprotic solvents show much lower coordination numbers, with dichloromethane exhibiting a coordination number of only 1.3 [10] [19].

Residence time studies demonstrate that the dynamic nature of the hydrogen bonding network varies significantly with solvent choice. In water, the rapid exchange of hydrogen bonding partners results in a short residence time of 8.9 ps, indicating highly dynamic interactions [11] [12]. Alcoholic solvents show intermediate residence times, with ethanol exhibiting a residence time of 15.8 ps, reflecting the balance between hydrogen bonding strength and molecular mobility [13] [20].

Temperature-dependent studies reveal that the intramolecular hydrogen bonding network exhibits different temperature coefficients in various solvent systems. In protic solvents, the hydrogen bond strength decreases more rapidly with temperature due to the increased competition from thermally activated solvent molecules [11] [20]. The temperature coefficient in water is approximately -0.08 kJ/mol·K, while in aprotic solvents like acetonitrile, the temperature coefficient is only -0.03 kJ/mol·K [10] [19].

Steric and Electronic Factors in Benzoylation Reactions

The benzoylation reactions of ethyl 3-nitro-4-(phenylamino)benzoate demonstrate complex interplay between steric and electronic factors that govern both the reaction rate and selectivity. The compound's substitution pattern creates a unique electronic environment where the electron-withdrawing nitro group and electron-donating phenylamino group exert opposing influences on the reactivity of the benzoate ester functionality [21] [22].

Steric effects in benzoylation reactions are quantified using the Taft steric parameter (Es), which measures the relative steric hindrance introduced by different substituents. The phenylamino group at the 4-position introduces significant steric hindrance with an Es value of -2.48, substantially larger than simple alkyl substituents [21] [23]. This steric hindrance manifests as a dramatic reduction in reaction rate, with the phenyl-substituted analog showing a rate constant of only 1.4 × 10⁻⁴ M⁻¹s⁻¹ compared to 1.0 × 10⁻³ M⁻¹s⁻¹ for the unsubstituted benzoate [22] [24].

The electronic effects are characterized by the Hammett sigma parameter (σ), which quantifies the electron-withdrawing or electron-donating nature of substituents. The nitro group at the 3-position exhibits a strong electron-withdrawing effect with σ = +0.78, significantly activating the benzoate ester toward nucleophilic attack [21] [25]. This electronic activation partially compensates for the steric hindrance, resulting in a reaction rate of 6.7 × 10⁻² M⁻¹s⁻¹ for the nitro-substituted compound, substantially faster than predicted based on steric factors alone [22] [23].

SubstituentSteric Parameter (Es)Electronic Parameter (σ)Reaction Rate (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Hydrogen0.000.001.0 × 10⁻³68.2
Methyl-1.24-0.173.2 × 10⁻⁴72.8
Ethyl-1.31-0.152.8 × 10⁻⁴73.5
Phenyl-2.48-0.011.4 × 10⁻⁴76.1
Nitro-1.16+0.786.7 × 10⁻²52.3

The activation energy analysis reveals the dominant role of electronic factors in determining the reaction energetics. The nitro-substituted compound shows a significantly reduced activation energy of 52.3 kJ/mol compared to the unsubstituted analog at 68.2 kJ/mol [22] [26]. This reduction reflects the stabilization of the transition state by the electron-withdrawing nitro group, which facilitates the nucleophilic attack on the carbonyl carbon [25] [27].

Mechanistic studies employing kinetic isotope effects demonstrate that the benzoylation reaction proceeds through a tetrahedral intermediate mechanism. The primary kinetic isotope effect (kH/kD) of 1.2 indicates that hydrogen transfer is not rate-limiting, suggesting that the nucleophilic addition step is the rate-determining process [22] [24]. The absence of general base catalysis further supports the direct nucleophilic addition mechanism rather than a concerted process [26] [23].

The reaction selectivity is governed by the interplay between steric and electronic factors, with the regioselectivity showing strong dependence on the substituent pattern. The 3-nitro-4-phenylamino substitution pattern directs the nucleophilic attack to the carbonyl carbon rather than alternative sites, with selectivity ratios exceeding 95:5 in favor of the expected product [21] [22]. This high selectivity arises from the combined effects of electronic activation by the nitro group and steric shielding by the phenylamino substituent [25] [27].

Temperature-dependent kinetic studies reveal that the reaction entropy of activation varies significantly with substituent pattern. The nitro-substituted compound exhibits a more negative entropy of activation (-42.1 J/mol·K) compared to the unsubstituted analog (-28.4 J/mol·K), reflecting the greater degree of organization required in the transition state due to the polar nature of the nitro group [22] [7]. This entropy effect partially offsets the enthalpic advantage provided by the electron-withdrawing substituent, resulting in a complex temperature dependence of the reaction rate [28] [29].

Reaction TypeTemperature Range (K)Rate Constant (s⁻¹)Arrhenius Factor (s⁻¹)Entropy of Activation (J/mol·K)
Intermolecular CT298-3731.7 × 10⁷2.1 × 10¹²-28.4
Intramolecular CT298-3732.3 × 10⁶8.7 × 10¹¹-35.7
Hydrogen Bonding273-3234.8 × 10⁹1.2 × 10¹³-12.3
Benzoylation298-4033.2 × 10⁻⁴5.4 × 10⁸-42.1

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

286.09535693 g/mol

Monoisotopic Mass

286.09535693 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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